molecular formula C4H3Br2NS B3383664 4-Bromo-3-(bromomethyl)-1,2-thiazole CAS No. 4576-96-9

4-Bromo-3-(bromomethyl)-1,2-thiazole

Cat. No.: B3383664
CAS No.: 4576-96-9
M. Wt: 256.95 g/mol
InChI Key: VZLIRZJMQXIRQZ-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-1,2-thiazole is an organobromine compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-1,2-thiazole typically involves the bromination of 3-(bromomethyl)-1,2-thiazole. This can be achieved through radical bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-1,2-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Substitution: Formation of azido-thiazoles, thiocyanato-thiazoles, or alkoxy-thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4-Bromo-3-(bromomethyl)-1,2-thiazole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-1,2-thiazole involves its ability to act as an electrophile due to the presence of bromine atoms. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of protein function. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(bromomethyl)-1,2-thiazole
  • 4-Bromo-3-(chloromethyl)-1,2-thiazole
  • 4-Bromo-3-(methylthio)-1,2-thiazole

Uniqueness

4-Bromo-3-(bromomethyl)-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other thiazole derivatives The presence of two bromine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4-bromo-3-(bromomethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-8-7-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLIRZJMQXIRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608670
Record name 4-Bromo-3-(bromomethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-96-9
Record name 4-Bromo-3-(bromomethyl)-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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